![molecular formula C20H16FN3O4S B2590454 N-(4-(3-(苯并[d][1,3]二氧杂环戊烯-5-胺基)-3-氧代丙基)噻唑-2-基)-4-氟苯甲酰胺 CAS No. 1021265-96-2](/img/structure/B2590454.png)

N-(4-(3-(苯并[d][1,3]二氧杂环戊烯-5-胺基)-3-氧代丙基)噻唑-2-基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

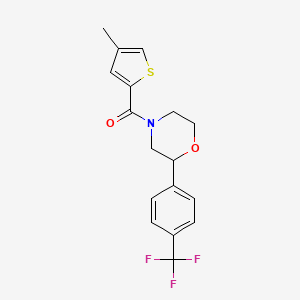

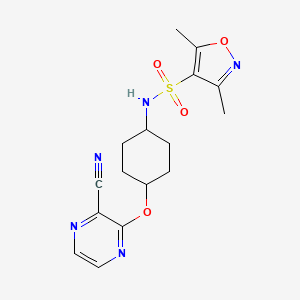

The compound “N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide” is a derivative of thiophene 2-carboxamides . It has been synthesized as part of a series of modifications to the OSI-930 scaffold, a potent inhibitor of c-kit and VEGFR2 . The compound has shown promise in overcoming cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity .

Synthesis Analysis

The synthesis of this compound involves modifications at both the quinoline and amide domains of the OSI-930 scaffold . The specific synthesis process for this compound is not detailed in the available sources.Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group and a thiazol-2-yl group . These groups are part of the modifications made to the OSI-930 scaffold in the synthesis process .Chemical Reactions Analysis

The compound has been screened for in vitro cytotoxicity in a panel of cancer cell lines and for VEGFR1 and VEGFR2 inhibition . It has shown inhibition of VEGFR1 with IC50 values of 2.5 and 1.9 μM, respectively .科学研究应用

抗癌评价

根据文献报道的吲哚类化合物对多种癌细胞系的活性,设计了一系列含3-N-稠合杂芳基的1-苯并[1,3]二氧杂环戊烯-5-基吲哚类化合物 . 通过Pd催化的C-N交叉偶联合成这些化合物,并评估了它们对前列腺癌(LNCaP)、胰腺癌(MIA PaCa-2)和急性淋巴细胞白血病(CCRF-CEM)癌细胞系的抗癌活性 .

构效关系研究

详细的构效关系研究最终确定了3-N-苯并[1,2,5]噁二唑17和3-N-2-甲基喹啉20,其对CCRF-CEM和MIA PaCa-2的IC50值范围为328至644 nM . 进一步的机制研究表明,20导致CCRF-CEM癌细胞在S期发生细胞周期停滞并诱导凋亡 .

癌细胞与正常细胞的选择性

获得的数据(IC50 >30 μM)表明,它们在癌细胞和正常细胞之间表现出良好的选择性 .

BDMMBSH化合物的合成

BDMMBSH化合物通过简单的缩合方法合成,使用苯并-[d][1,3]-二氧杂环戊烯甲醛、苯磺酰肼(BSH)和4-甲基苯磺酰肼(4-MBSH),收率良好 .

致癌铅的检测

BDMMBSH化合物用于通过可靠的电化学方法显着检测致癌重金属离子铅(Pb2+) . 通过在具有导电聚合物基质Nafion (NF)的GCE上沉积一层BDMMBSH,开发了一种灵敏且选择性的Pb2+传感器 .

Pb2+传感器的开发

根据校准曲线计算出所提传感器对Pb2+的灵敏度、LOQ和LOD分别为2220.0 pA μM−1 cm−2、320.0 mM和96.0 pM . BDMMBSH/GCE/NF传感器探针的验证是通过在加标天然样品中选择性测定Pb2+来进行的,结果令人满意且合理 .

作用机制

Target of Action

The primary targets of N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels . P-glycoprotein efflux pumps are proteins that transport various molecules across extracellular and intracellular membranes .

Mode of Action

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide inhibits the activity of VEGFR1 and P-glycoprotein efflux pumps . By inhibiting VEGFR1, it prevents the binding of VEGF to its receptor, thereby inhibiting angiogenesis . By inhibiting P-glycoprotein efflux pumps, it prevents the expulsion of therapeutic drugs from cancer cells, thereby enhancing the efficacy of these drugs .

Biochemical Pathways

The inhibition of VEGFR1 by N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide affects the VEGF signaling pathway, leading to the suppression of angiogenesis . This can limit the supply of oxygen and nutrients to the tumor, inhibiting its growth . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway, leading to an increase in the intracellular concentration of therapeutic drugs .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs by preventing their expulsion from cells .

Result of Action

The molecular effect of N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is the inhibition of VEGFR1 and P-glycoprotein efflux pumps . At the cellular level, this leads to the suppression of angiogenesis and an increase in the intracellular concentration of therapeutic drugs . This can enhance the efficacy of anticancer treatments .

Action Environment

The action of N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy, as it can enhance the bioavailability of drugs that are substrates of P-glycoprotein efflux pumps . .

属性

IUPAC Name |

N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4S/c21-13-3-1-12(2-4-13)19(26)24-20-23-15(10-29-20)6-8-18(25)22-14-5-7-16-17(9-14)28-11-27-16/h1-5,7,9-10H,6,8,11H2,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYDFAHCWKHKKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2590378.png)

![N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2590384.png)

![1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine](/img/structure/B2590385.png)